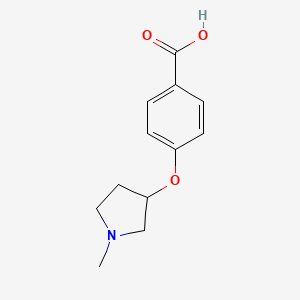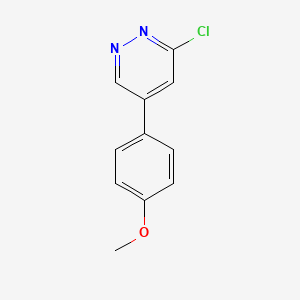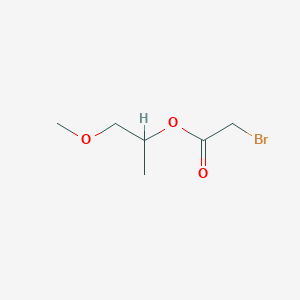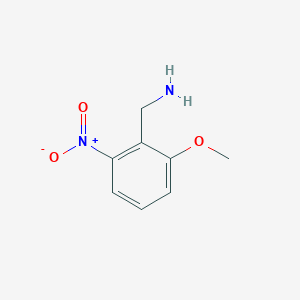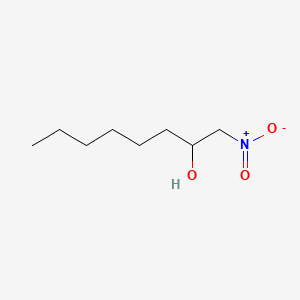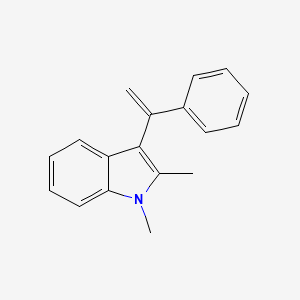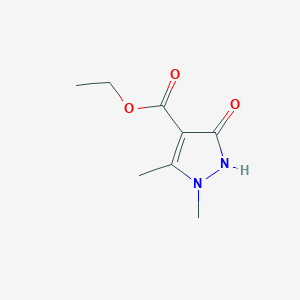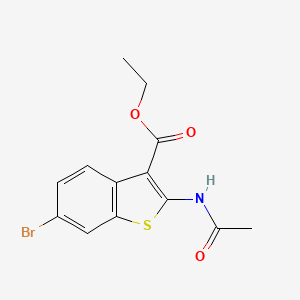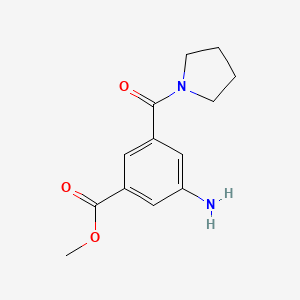![molecular formula C14H10ClF3O B13986670 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene CAS No. 502615-15-8](/img/structure/B13986670.png)
1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloro group attached to a phenylmethyl moiety and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)benzyl chloride with phenylmagnesium bromide in the presence of a palladium catalyst. This reaction proceeds via a cross-coupling mechanism, forming the desired product with high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylmethyl moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas, solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution: Amines, thiols, or other substituted derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another compound with a trifluoromethyl group, used in similar applications.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: A compound with both trifluoromethoxy and trifluoromethyl groups, showing different reactivity and properties.
Uniqueness: 1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene is unique due to the presence of both a chloro group and a trifluoromethoxy group, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
502615-15-8 |
|---|---|
Molekularformel |
C14H10ClF3O |
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
1-[chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H10ClF3O/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)19-14(16,17)18/h1-9,13H |
InChI-Schlüssel |
UEXFWAGKNTUGIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


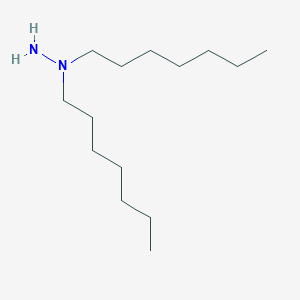
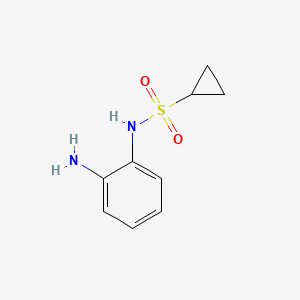
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
